(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol
Overview
Description
(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol
is a chemical compound with the molecular formula C11H21NO2SSi
and a molecular weight of 259.44
. It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of This compound
is characterized by a thiazole ring, a hydroxyl group, and a tert-butyldimethylsilyl ether group .
Scientific Research Applications
Polymer Membranes for Fuel Additives
Research on the application of polymer membranes, particularly in the separation of fuel additives like MTBE (methyl tert-butyl ether), highlights the importance of chemical synthesis techniques that might involve similar compounds. Polymer materials such as poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes have shown promise in separating methanol/MTBE mixtures through pervaporation, indicating the relevance of chemical synthesis and modification in enhancing fuel performance and reducing emissions (Pulyalina et al., 2020).
Catalysts for MTBE Production
The search for new catalysts for MTBE production, a common fuel additive, has led to the exploration of various materials, including heteropoly acids. Understanding the physical chemistry of MTBE synthesis, as well as the interactions between methanol and catalysts, can provide insights into the broader field of catalysis and chemical synthesis, potentially applicable to the synthesis and applications of the compound (Bielański et al., 2003).
Methanol as a Biofuel
Investigations into the use of methanol and its derivatives in biofuels offer a context in which compounds like "(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol" could find application. Studies have focused on methanol–gasoline blends and the performance and emissions of automotive engines, suggesting that modifications to methanol or its derivatives could improve fuel efficiency and reduce environmental impact (Bharath & Mozhi Selvan, 2021).
Methanol Conversion Technologies
Research on thermal energy transport systems using methanol synthesis and decomposition reactions points to potential applications in energy recovery and conservation. The development of catalysts and reactors for methanol conversion processes, including those involving methanol as a starting material or intermediate, could be relevant to the chemical processes involving the compound of interest (Liu et al., 2002).
Safety and Hazards
The safety data sheet for (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol
suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor activities, suggesting potential targets within cancer cell lines .
Mode of Action
Compounds with similar structures have been shown to act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose . This suggests that (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol may interact with its targets through similar mechanisms.
Biochemical Pathways
Given its potential role as an aldol donor and acceptor, it may be involved in pathways related to carbohydrate metabolism .
Result of Action
Similar compounds have shown potent growth inhibition properties against certain cancer cell lines , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6,13H,7-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXYVEHXRZFYSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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